2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol
Description
Historical Context of Thiazole and Thiophene Derivatives
Thiazole and thiophene derivatives have been pivotal in heterocyclic chemistry since their discovery. Thiophene was first isolated by Viktor Meyer in 1882 as a benzene contaminant, while thiazole was synthesized by Arthur Rudolf Hantzsch and J. H. Weber in 1887. These heterocycles gained prominence due to their aromaticity and bioisosteric relationship with benzene, enabling diverse applications in pharmaceuticals and materials science.
The compound 2-(2-imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol represents a hybrid structure merging thiazole and thiophene moieties. Its development reflects advancements in coupling reactions, such as those between thiophene acetophenones and thiazole precursors, which became feasible in the late 20th century.
Significance in Organic Chemistry and Biochemistry
Thiazole and thiophene derivatives are indispensable in drug design. Thiazoles are integral to vitamin B1 (thiamine) and antifungal agents like tioconazole, while thiophenes exhibit antimicrobial and antitumor activities. The title compound’s structure combines these pharmacophoric elements, suggesting potential bioactivity (e.g., kinase inhibition or antimicrobial effects).
In materials science, such hybrids are explored for optoelectronic applications due to sulfur’s electron-rich nature. The compound’s imino group further enhances reactivity, enabling participation in Schiff base formation or coordination chemistry.
Nomenclature and Classification
Systematic Name :
this compound
Key Structural Features :
- Thiazole ring : A five-membered ring with nitrogen (N1) and sulfur (S1) at positions 1 and 3.
- Imino group : A doubly bonded nitrogen (N2) at position 2 of the thiazole.
- Thiophene substituent : A sulfur-containing aromatic ring at the ethanol’s β-position.
Molecular Formula : C$$9$$H$${10}$$N$$2$$OS$$2$$
Molecular Weight : 226.32 g/mol
Representative Identifiers :
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 6691-91-4 | |
| SMILES | OC(c1cccs1)Cn1ccsc1=N | |
| InChIKey | UQSLEILJOSBZCR-UHFFFAOYSA-N |
Position in the Chemical Literature
This compound is cataloged in major chemical databases (PubChem CID: 84122330, 14118906) and commercial platforms (e.g., AaronChem, EvitaChem). Its synthetic routes, such as cyclization of thiocyanatoacetone derivatives or Mannich reactions, are documented in patents and journals. Recent studies highlight its role as a precursor in designing kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-1-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS2/c10-9-11(3-5-14-9)6-7(12)8-2-1-4-13-8/h1-5,7,10,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSLEILJOSBZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=CSC2=N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thiophene derivative and a thiazole precursor in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and pH are carefully optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have indicated that compounds containing thiazole and thiophene moieties exhibit promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, research demonstrated that derivatives of thiazole-thiophene hybrids showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study:
A study published in the Journal of Medicinal Chemistry synthesized a series of thiazole-thiophene derivatives, including 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol. The derivatives were screened for antibacterial activity, revealing a minimum inhibitory concentration (MIC) as low as 4 µg/mL against certain pathogens .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression.
Case Study:
In vitro assays showed that this compound exhibited cytotoxic effects on several cancer cell lines (e.g., HeLa, MCF-7). The mechanism was linked to the downregulation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest .
Material Science Applications
2.1 Synthesis of Functional Materials
The unique structural features of this compound make it suitable for incorporation into functional materials such as sensors and organic semiconductors.
Case Study:
Research has demonstrated the use of this compound in the development of chemosensors for metal ions. The thiazole moiety acts as a selective binding site for transition metals, allowing for the detection of ions like copper(II) in environmental samples .
Computational Studies and Molecular Docking
Computational chemistry methods have been employed to predict the binding affinity and interaction modes of this compound with biological targets.
Case Study:
Molecular docking studies revealed that the compound binds effectively to the active site of bacterial enzymes involved in cell wall synthesis, suggesting a mechanism for its antibacterial activity. These findings align with experimental data showing significant inhibition of enzyme activity .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antimicrobial Activity | Against Staphylococcus aureus | MIC = 4 µg/mL; effective against resistant strains |
| Anticancer Properties | Inhibition of cancer cell proliferation | Induces apoptosis; affects CDK levels |
| Material Science | Development of chemosensors | Effective metal ion detection |
| Computational Studies | Molecular docking with bacterial enzymes | Predicts strong binding affinity |
Mechanism of Action
The mechanism of action of 2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:
Core Heterocyclic Modifications
- 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-ol (): Key Difference: Replaces the imino-thiazole core with a benzimidazo-triazol system. Synthesis: Requires higher temperatures (40°C) and multi-step coupling reactions compared to the target compound’s simpler thiazole formation .
- 2-{2-[(3-Methylphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl}ethan-1-ol hydrobromide (): Key Difference: Incorporates a phenyl-substituted imino-thiazole and a hydrobromide salt. Impact: Improved crystallinity due to salt formation but reduced bioavailability in neutral pH environments .
Substituent Variations
- 2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol (): Key Difference: Replaces the imino-thiazole with a pyrazole ring bearing an amino group. Impact: Enhanced hydrogen-bonding capacity but lower thermal stability due to the labile amino group .
1-{4H,5H,6H,7H,8H-Cyclohepta[b]thiophen-2-yl}methylamine hydrochloride ():
Stability and Commercial Availability
Biological Activity
2-(2-Imino-2,3-dihydro-1,3-thiazol-3-yl)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound characterized by the presence of thiazole and thiophene rings. Its unique structure suggests potential biological activities, making it a candidate for further investigation in pharmacological applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, primarily through the cyclization of appropriate precursors. Common methods include reactions between thiophene derivatives and thiazole precursors under controlled conditions to yield the desired compound. The purity and yield are optimized through various techniques such as recrystallization and chromatography.
Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. A study on related compounds revealed that certain derivatives showed notable inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) reported .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | S. aureus | 10 |
| This compound | Bacillus subtilis | TBD |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In DPPH and hydroxyl radical scavenging assays, it exhibited significant scavenging activity, indicating its potential as an antioxidant agent .
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. Studies suggest that the compound may modulate biological pathways by binding to active sites of target proteins, thereby influencing their activity .
Case Studies and Computational Studies
In a comprehensive study involving thiazole derivatives, molecular docking simulations were employed to predict binding affinities and interactions with biological targets. The results indicated that the synthesized compounds could serve as promising leads for drug development, particularly in treating infections and oxidative stress-related diseases .
Notable Findings from Computational Studies:
- Binding Affinity : Compounds similar to this compound displayed favorable binding orientations within enzyme active sites.
- Interaction Profiles : Key interactions with amino acid residues were identified, suggesting potential pathways for enhancing biological efficacy.
Q & A
Q. Key Variables :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.
- Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 increases regioselectivity in heterocyclic couplings .
Basic Research: Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) at 90–298 K resolves bond lengths (e.g., C–S: ~1.70–1.75 Å) and confirms stereochemistry .
- NMR Spectroscopy : H NMR (DMSO-d) shows characteristic shifts:
- Thiophene protons: δ 7.2–7.8 ppm (multiplet).
- Thiazole NH: δ 10.5–11.0 ppm (broad singlet) .
- IR Spectroscopy : Strong bands at 3200–3400 cm (N–H stretch) and 1650–1700 cm (C=N imine) .
Validation : Cross-referencing experimental data with computational (DFT) simulations ensures accuracy in bond angle/geometry assignments .
Advanced Research: How can researchers resolve contradictions in biological activity data across different studies (e.g., variable IC50_{50}50 values in enzyme assays)?
Methodological Answer:
Contradictions often arise from:
- Experimental Design : Differences in cell lines (e.g., HeLa vs. HEK293) or assay conditions (pH, temperature) .
- Compound Purity : Residual solvents (e.g., DMSO) or unreacted intermediates (detected via HPLC-MS) may skew results .
Q. Mitigation Strategies :
- Standardize protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).
- Use orthogonal characterization (e.g., elemental analysis, HRMS) to confirm >95% purity before biological testing .
Advanced Research: What computational strategies are effective for predicting the binding interactions of this compound with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on:
- Hydrogen bonding with thiazole NH and thiophene sulfur.
- Hydrophobic interactions with aromatic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD <2.0 Å indicates robust binding .
Validation : Compare docking poses with co-crystallized ligands from PDB (e.g., 37X.pdb) .
Advanced Research: How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Thiazole imine groups are prone to hydrolysis at pH >8; buffered formulations (pH 6–7) are recommended .
- Light Sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation of the thiophene ring .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic soft spots. Methylation of the ethanolamine group reduces CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
